molecular formula C21H19F4N5OS B2774369 6-fluoro-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole CAS No. 2176338-59-1

6-fluoro-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole

Cat. No.: B2774369
CAS No.: 2176338-59-1
M. Wt: 465.47
InChI Key: SUQJNRJGDQNVDA-UHFFFAOYSA-N
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Description

6-fluoro-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole: is a complex organic compound that features a unique combination of fluorinated benzothiazole, azetidine, pyridine, and piperazine moieties

Scientific Research Applications

Chemistry

In chemistry, 6-fluoro-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is of interest due to its potential pharmacological properties. Researchers are investigating its use as a lead compound for the development of new drugs targeting specific biological pathways. Its fluorinated and heterocyclic components may contribute to enhanced bioactivity and selectivity.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials. Its unique chemical properties may be leveraged to create materials with specific characteristics, such as improved thermal stability or enhanced mechanical strength.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 6-fluorobenzo[d]thiazole and 5-(trifluoromethyl)pyridine. These intermediates are then subjected to various coupling reactions, including nucleophilic substitution and cyclization, to form the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of 6-fluoro-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzothiazole derivatives, azetidine-containing molecules, and piperazine-based compounds. Examples include:

  • (6-Fluorobenzo[d]thiazol-2-yl)azetidine
  • (5-(Trifluoromethyl)pyridin-2-yl)piperazine
  • (4-(Trifluoromethyl)phenyl)piperazine

Uniqueness

What sets 6-fluoro-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole apart is its unique combination of structural features. The presence of both fluorinated and heterocyclic components contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N5OS/c22-15-2-3-16-17(9-15)32-20(27-16)30-11-13(12-30)19(31)29-7-5-28(6-8-29)18-4-1-14(10-26-18)21(23,24)25/h1-4,9-10,13H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQJNRJGDQNVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F4N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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